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Compound of Interest

Compound Name: 2-Bromomalonaldehyde

Cat. No.: B019672

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromomalonaldehyde (CAS No:
2065-75-0), a key intermediate in the synthesis of various heterocyclic compounds, including
pyrimidines and imidazoles, which are significant in the development of liquid crystals and
pharmaceuticals.[1] This document details established synthesis protocols, presents
characterization data in a structured format, and visualizes key processes to support research
and development efforts.

Physicochemical and Spectroscopic Properties

2-Bromomalonaldehyde is a halogenated organic compound, typically appearing as a white
to pale yellow or gray-brown crystalline solid.[2][3] Its reactivity, stemming from the presence of
a bromine atom and two electrophilic aldehyde groups, makes it a valuable reagent in organic
synthesis.[2][4]

Table 1: Physicochemical Properties of 2-Bromomalonaldehyde
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Property Value References
Molecular Formula C3HsBrO:2 [21[31[5]
Molecular Weight 150.96 g/mol [2][5]
White to off-white, gray-brown,
Appearance ) [21[3][6]
or pale yellow solid
] ] 124 - 148 °C (Varies with purity
Melting Point _ [2][6][7]
and synthetic method)
Slightly soluble in acetonitrile
Solubility and DMSO; moderately [3][8]
soluble in ethanol and water
o Reported to be sensitive to air,
Sensitivity _ [3]
moisture, and heat
Table 2: Spectroscopic Data for 2-Bromomalonaldehyde
Technique Data References
CDCIls, & in ppm): 4.73-4.80
1H NMR ( ppm) [6]
(1H, m), 8.47 (2H, br s)
FAB MS (m/e): 149 (M-H)~;
Mass Spectrometry Monoisotopic Mass: [31[6]
149.93164
Expected absorptions (cm~1):
Strong C=0 stretch (~1705),
Infrared (IR) [9][10]

two C-H aldehyde stretches
(~2720 and ~2820)

Synthesis Methodologies

Several methods for the synthesis of 2-bromomalonaldehyde have been documented.

Historically, the bromination of malonaldehyde precursors was common, but this approach

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/product/b019672
https://www.guidechem.com/encyclopedia/2-bromomalonaldehyde-dic9855.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromopropanedial
https://www.benchchem.com/product/b019672
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromopropanedial
https://www.benchchem.com/product/b019672
https://www.guidechem.com/encyclopedia/2-bromomalonaldehyde-dic9855.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7453102.htm
https://www.benchchem.com/product/b019672
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7453102.htm
https://patents.google.com/patent/CN115894192A/en
https://www.guidechem.com/encyclopedia/2-bromomalonaldehyde-dic9855.html
https://www.lookchem.com/casno2065-75-0.html
https://www.guidechem.com/encyclopedia/2-bromomalonaldehyde-dic9855.html
https://www.benchchem.com/product/b019672?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7453102.htm
https://www.guidechem.com/encyclopedia/2-bromomalonaldehyde-dic9855.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7453102.htm
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://www.spectroscopyonline.com/view/co-bond-part-ii-aldehydes-0
https://www.benchchem.com/product/b019672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

often suffered from low yields and harsh conditions.[1][2] Modern methods offer significant

improvements in yield, purity, and scalability.

Synthesis Pathways for 2-Bromomalonaldehyde

Starting Materials

1,1,3,3-Tetramethoxypropane 2-Bromo-1,3-propanediol Malonaldehyde Sodium Salt
1 Il

TEMPO-Catalyzed Oxidation /Direct Bromination

cid Hydrolysis & Bromination

2-Bromomalonaldehyde

Click to download full resolution via product page

Caption: Overview of primary synthesis routes to 2-bromomalonaldehyde.

Experimental Protocols

Detailed methodologies for the most common and effective synthesis routes are provided

below.

This modern, one-step method is favored for its mild reaction conditions, high yield, and
scalability.[1][11] It utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for the
selective oxidation of the diol to the dialdehyde.[2]
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Workflow for TEMPO-Catalyzed Synthesis

1. Combine 2-bromo-1,3-propanediol,
water, Na2COs3, and TEMPO in a reactor.

l

2. Cool the reaction mixture
to-5to0 0 °C.

'

3. Slowly add fresh 10% sodium
hypochlorite solution dropwise.

y

4. Stir and maintain temperature
for 2-3 hours.

l

5. Adjust pH to 2-3 with
2M HCI to induce precipitation.

'

6. Cool to -5 to 0 °C to complete
crystallization.

l

7. Filter the solid product.

@n pure 2-Bromomalonaldehyde.

Click to download full resolution via product page

Caption: Experimental workflow for the TEMPO-catalyzed oxidation method.
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Methodology:

To a reaction flask, add 5.0 g (32 mmol) of 2-bromo-1,3-propanediol, 20 mL of water, 2.7 g
(32 mmol) of sodium carbonate, and 0.1 g of TEMPO.[1][11]

Cool the mixture in a salt bath to -5 °C.[1][11]

While maintaining the temperature between -5 and 0 °C, slowly add 6.0 g (80 mmol) of
freshly prepared 10% sodium hypochlorite solution dropwise.[11] It is critical to use a fresh
solution as sodium hypochlorite can decompose.[2]

After the addition is complete, stir the mixture and maintain the temperature at -5 to 0 °C for
3 hours.[1][11]

Adjust the pH of the solution to 2-3 using 2M hydrochloric acid.[1][11]

Cool the mixture to between -5 and 0 °C to facilitate crystallization, then filter the resulting
solid.[1][11]

The collected solid is 2-bromomalonaldehyde. This protocol typically yields around 4.15 g
(86%) with a purity of approximately 99.85% as determined by HPLC.[1][11]

Table 3: Optimized Conditions for TEMPO-Catalyzed Synthesis

Parameter Optimized Value References
Reaction Temperature -5to0°C [11]
Reaction Time 2-4 hours [11]

Final pH 2-3 [2][11]

Molar Ratio

(TEMPO:Diol:NaOClI) 17802250 ]

Yield 74-86% [1][11]

Purity (HPLC) >99% [71[11]
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This is a more traditional, two-step approach involving acidic deprotection followed by
bromination.[2] While functional, it generally results in lower yields and involves more
hazardous reagents and conditions compared to the TEMPO-catalyzed method.[1][2]

Methodology:

 In areaction flask, combine 10.0 g of 1,1,3,3-tetramethoxypropane, 11 mL of water, and 0.43
mL of concentrated hydrochloric acid.[6]

 Stir the solution at room temperature for approximately 10 minutes to facilitate hydrolysis.[6]

e Slowly add 3.1 mL of bromine (Brz) dropwise over a period of at least 50 minutes,
maintaining the reaction at room temperature.[6]

e Continue stirring for an additional 20 minutes after the bromine addition is complete.[6]

o Concentrate the reaction mixture under vacuum at a temperature below 50°C to avoid
decomposition.[2][6]

e Wash the resulting residual solid with cold water to yield 2-bromomalonaldehyde as a
yellow solid.[2][6]

e This method typically produces a yield of around 39-65%.[2][6]

This method offers high yields by first isolating the sodium salt of malonaldehyde before
bromination, which can inhibit polymerization side reactions.[7]

Methodology:

o Prepare malonaldehyde sodium salt by the deprotection of 1,1,3,3-tetramethoxypropane with
dilute acid (e.g., 0.1-1M HCI) at a temperature not exceeding 5°C, followed by reaction with
sodium hydroxide and crystallization from acetone.[7]

 In areaction flask, dissolve 50 g of the prepared malonaldehyde sodium salt in 80 g of water.

[7]

o Control the temperature at 25°C and add 85 g of bromine dropwise.[7]
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e Stir the mixture at room temperature for 1 hour.[7]
e Cool the reaction to 3°C while stirring to induce crystallization.[7]

 Filter and dry the off-white solid product. This method can achieve yields up to 88% with a
purity of 99.9% by HPLC.[7]

Characterization and Quality Control

Proper characterization is crucial to ensure the purity and identity of the synthesized 2-
bromomalonaldehyde. High-Performance Liquid Chromatography (HPLC) is a standard
method for assessing purity.

Table 4: HPLC Conditions for Purity Analysis

Parameter Condition Reference

Water (800 mL) : Acetonitrile

Mobile Phase [7]
(200 mL)

Detection Wavelength 254 nm [7]

Flow Rate 1.0 mL/min [7]

) 0.01 g diluted to 25 mL with
Sample Preparation ) [7]
mobile phase

Injection Volume 5 uL [7]

Conclusion

This guide outlines the synthesis and characterization of 2-bromomalonaldehyde, providing
detailed protocols and comparative data for researchers. The TEMPO-catalyzed oxidation of 2-
bromo-1,3-propanediol emerges as the superior method, offering high yields, purity, and
adherence to green chemistry principles.[2] The provided characterization data serves as a
benchmark for quality control in research and drug development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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